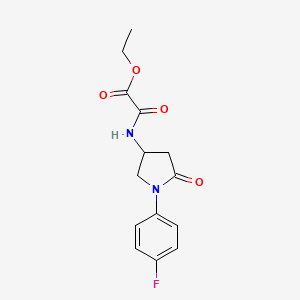

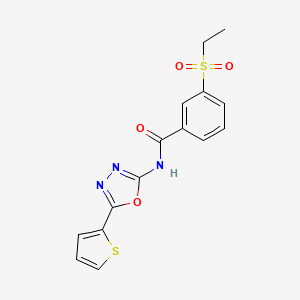

3-乙磺酰基-N-(5-噻吩-2-基-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

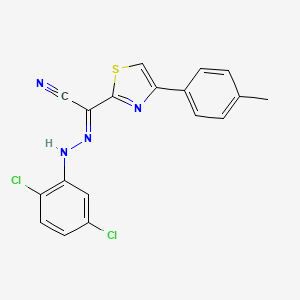

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Molecular Structure Analysis

The structure of the compound can be elucidated via spectral data and elemental analysis . The IR spectrum shows peaks at 1,598 cm^-1 (C=N), 2,916, 3,057 cm^-1 (C-H) . The 1H NMR spectrum shows signals at 2.30 (s, 3H, CH3), 6.92–8.39 (m, 12H, Ar-H) .Chemical Reactions Analysis

The compound is synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed .Physical And Chemical Properties Analysis

The compound is a yellow powder . The melting point is 270–272°C . The IR spectrum shows peaks at 3064.89 cm^-1 (CH arom), 2742.76 cm^-1 (CH aliph), 1614.42 cm^-1 (C=O), 1539.29 cm^-1 (C=N), 1292.24 cm^-1 (C–O–C asymm), 1018.41 cm^-1 (C–O–C symm), 796.53 cm^-1 (CH), 567.07 cm^-1 (C–Cl) .科学研究应用

心脏电生理活性

3-乙磺酰基-N-(5-噻吩-2-基-1,3,4-恶二唑-2-基)苯甲酰胺和类似化合物已显示出心脏电生理学的潜力。例如,与该化合物密切相关的N-取代咪唑基苯甲酰胺在体外心脏浦肯野纤维测定中表现出效力,表明它们作为III类电生理药物的潜力,这可能有助于治疗心律失常 (Morgan 等,1990).

抗菌特性

与3-乙磺酰基-N-(5-噻吩-2-基-1,3,4-恶二唑-2-基)苯甲酰胺结构相似的化合物已被探索其抗菌特性。例如,1,3,4-恶二唑的衍生物已显示出中等到显着的抗菌和抗真菌活性,表明它们在治疗传染病中的潜在应用 (Prajapati & Thakur,2014).

抗癌评价

与所讨论的化合物类似的1,3,4-恶二唑衍生物已被合成并评估了其针对各种癌细胞系的抗癌活性。其中一些化合物显示出有希望的结果,表现出中等到优异的抗癌活性 (Ravinaik 等,2021).

抗菌和抗真菌研究

类似化合物的另一个应用领域是抗菌和抗真菌研究。例如,某些衍生物已显示出针对常见病原体如金黄色葡萄球菌的良好抗菌活性,以及有效的抗氧化活性,这可能有利于开发新的抗菌剂 (Karanth 等,2019).

抗结核药

磺酰的衍生物,与3-乙磺酰基-N-(5-噻吩-2-基-1,3,4-恶二唑-2-基)苯甲酰胺密切相关,也已被确定为有效的抗结核药。其中一些化合物对结核分枝杆菌表现出优异的疗效,表明它们作为结核病新疗法的潜力 (Kumar、Prasad 和 Chandrashekar,2013).

抗HIV活性

一些1,3,4-恶二唑衍生物已被合成并评估了其抑制HIV复制的潜力。虽然并非所有化合物都显示出选择性抑制,但一些化合物表现出抑制活性,表明开发新的抗病毒剂的可能方向 (Syed 等,2011).

属性

IUPAC Name |

3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCHTZLUMLXCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)